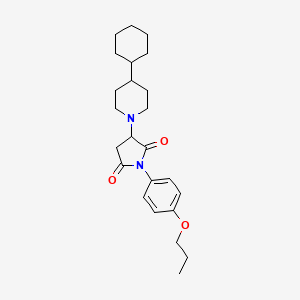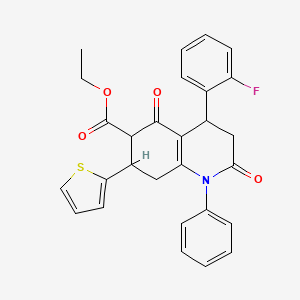
1-methoxy-2-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methoxy-2-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a methoxy group at the first position, a 4-methoxyphenyl group at the second position, and two cyano groups at the fifth and sixth positions of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxy-2-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile can be achieved through a multi-step process involving the following key steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation using methyl iodide and a base such as potassium carbonate.
Attachment of the 4-Methoxyphenyl Group: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative of 4-methoxyphenyl and the indole core.
Introduction of Cyano Groups: The cyano groups can be introduced via a Sandmeyer reaction, where the corresponding diazonium salt is treated with copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.
化学反応の分析
Types of Reactions
1-methoxy-2-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of thioethers or secondary amines.
科学的研究の応用
1-methoxy-2-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the synthesis of dyes and pigments due to its indole core structure.
作用機序
The mechanism of action of 1-methoxy-2-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
1-methoxy-2-phenyl-1H-indole-5,6-dicarbonitrile: Lacks the 4-methoxy group on the phenyl ring.
1-methoxy-2-(4-hydroxyphenyl)-1H-indole-5,6-dicarbonitrile: Has a hydroxy group instead of a methoxy group on the phenyl ring.
1-methoxy-2-(4-chlorophenyl)-1H-indole-5,6-dicarbonitrile: Contains a chlorine atom instead of a methoxy group on the phenyl ring.
Uniqueness
1-methoxy-2-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile is unique due to the presence of both methoxy groups and cyano groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a therapeutic agent and its utility in various chemical reactions.
特性
分子式 |
C18H13N3O2 |
|---|---|
分子量 |
303.3 g/mol |
IUPAC名 |
1-methoxy-2-(4-methoxyphenyl)indole-5,6-dicarbonitrile |
InChI |
InChI=1S/C18H13N3O2/c1-22-16-5-3-12(4-6-16)17-8-13-7-14(10-19)15(11-20)9-18(13)21(17)23-2/h3-9H,1-2H3 |
InChIキー |
YXBGIKFAHUXXLE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC3=CC(=C(C=C3N2OC)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-benzyl-7-[(2,3-dihydro-1H-inden-1-ylacetyl)amino]-1,3-benzoxazole-5-carboxylate](/img/structure/B11051442.png)
![1'-benzyl-2'-hydroxy-8-nitro-1,2,4,4a-tetrahydro-4'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-4',6'(1'H)-dione](/img/structure/B11051445.png)
![(4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-nitrophenyl)(morpholin-4-yl)methanone](/img/structure/B11051465.png)
![3-(2-chlorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B11051466.png)

![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11051474.png)

![5-(4-tert-butylphenyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11051479.png)
![N-(4-ethylphenyl)-1,4-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11051484.png)
![N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)propanamide](/img/structure/B11051487.png)

![4-(4-fluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11051497.png)
![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11051498.png)
![[5-Amino-4-cyano-2-[(2-hydroxyethyl)sulfanyl]-2-(4-methylphenyl)-3(2H)-furanyliden](cyano)methyl cyanide](/img/structure/B11051509.png)